
2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole is a heterocyclic compound that contains both a benzothiazole and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antipsychotic properties .
Vorbereitungsmethoden
The synthesis of 2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole typically involves a multi-step procedure. One common method includes the reaction of 2-aminobenzothiazole with trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group. This is followed by the reaction with piperazine to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: It is investigated for its potential use as an antipsychotic agent due to its ability to interact with neurotransmitter receptors.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to its potential antipsychotic effects. The compound may also inhibit the growth of microorganisms by interfering with their metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2-Piperazin-1-yl-5-trifluoromethyl-benzothiazole can be compared with other similar compounds, such as:
3-Piperazin-1-yl-1,2-benzothiazole: This compound also contains a benzothiazole and piperazine moiety but lacks the trifluoromethyl group.
8-Piperazin-1-ylimidazo[1,2-a]pyrazine: This compound has a similar piperazine moiety but a different heterocyclic core.
4-(3-Methoxyphenyl)piperazin-1-yl(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: This compound contains a piperazine moiety and is studied for its anti-HIV activity.
The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its biological activity and metabolic stability compared to similar compounds .
Eigenschaften
Molekularformel |
C12H12F3N3S |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
2-piperazin-1-yl-5-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H12F3N3S/c13-12(14,15)8-1-2-10-9(7-8)17-11(19-10)18-5-3-16-4-6-18/h1-2,7,16H,3-6H2 |
InChI-Schlüssel |
JVCKOFCFEMNXSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


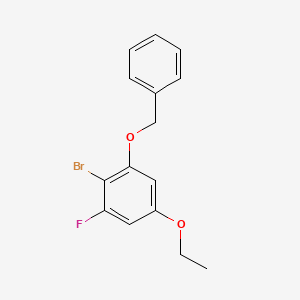
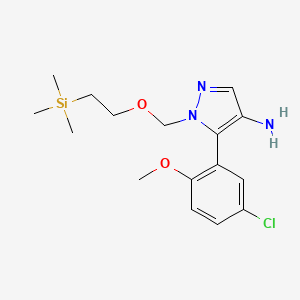
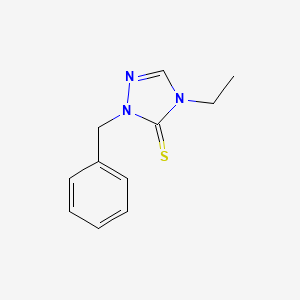
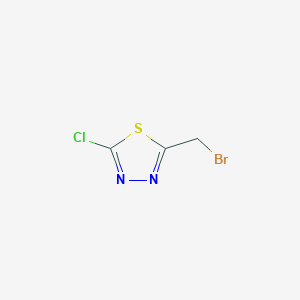

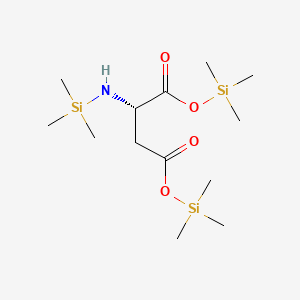
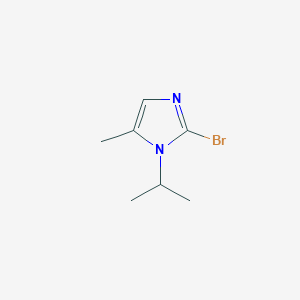
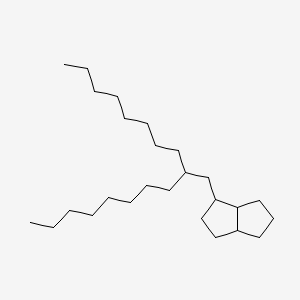
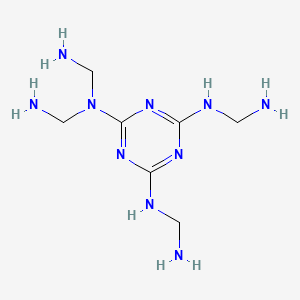

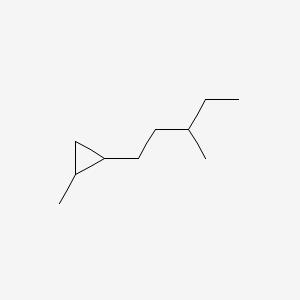
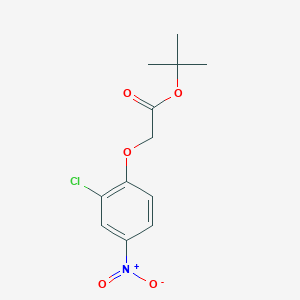
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)
![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)
